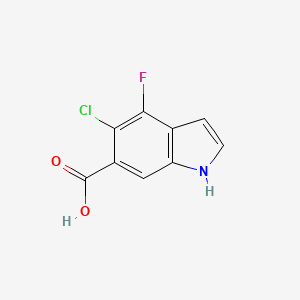

5-chloro-4-fluoro-1H-indole-6-carboxylic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-4-fluoro-1H-indole-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO2/c10-7-5(9(13)14)3-6-4(8(7)11)1-2-12-6/h1-3,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOKRKKWFNLRBMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=C(C(=C2)C(=O)O)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401255040 | |

| Record name | 5-Chloro-4-fluoro-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401255040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908600-79-3 | |

| Record name | 5-Chloro-4-fluoro-1H-indole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=908600-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-4-fluoro-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401255040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Design for 5 Chloro 4 Fluoro 1h Indole 6 Carboxylic Acid

Retrosynthetic Analysis of 5-chloro-4-fluoro-1H-indole-6-carboxylic Acid

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into available starting materials. For this compound, several disconnections can be envisioned, primarily centered on the formation of the indole (B1671886) ring.

A plausible disconnection across the C2-C3 and N1-C7a bonds suggests a Larock-type indole synthesis . This approach would trace the indole back to a suitably substituted ortho-iodoaniline and an alkyne precursor. The key intermediate would be a 2-amino-4-chloro-5-fluoro-6-iodobenzoic acid derivative. This strategy is advantageous for its convergence and tolerance of various functional groups.

Alternatively, a disconnection based on the principles of the Fischer indole synthesis would break the N1-C2 and C3-C3a bonds. This pathway identifies a (3-chloro-4-fluoro-5-carboxyphenyl)hydrazine and a two-carbon aldehyde or ketone equivalent (such as a pyruvate (B1213749) derivative) as the primary precursors. This classical method is powerful, though the synthesis of the required polysubstituted hydrazine (B178648) can be challenging.

Further disconnections involve the introduction of the substituents onto a pre-formed indole nucleus. For instance, the carboxylic acid group could be introduced at a late stage via metallation and subsequent carboxylation of a 5-chloro-4-fluoro-1H-indole intermediate. However, directing this reaction specifically to the C-6 position in the presence of other halogens can be difficult, making ring-forming strategies that already incorporate the carboxylic acid precursor more efficient.

Conventional and Modern Synthetic Approaches to Substituted Indoles

The synthesis of the indole nucleus is a cornerstone of heterocyclic chemistry, with a rich history of named reactions and a continuous evolution of modern, metal-catalyzed methods. rsc.org

| Method | Key Precursors | Primary Bond Formations | Conditions |

| Fischer Synthesis | Arylhydrazine, Aldehyde/Ketone | N1-C2, C3-C3a | Acidic (Brønsted or Lewis), often high temperature. wikipedia.org |

| Larock Synthesis | o-Haloaniline, Alkyne | N1-C7a, C2-C3 | Palladium catalyst, Base. wikipedia.org |

| Bischler-Möhlau Synthesis | α-Halo-ketone, Aniline (B41778) | N1-C2, C3-C3a | Often requires harsh conditions. |

| Madelung Synthesis | N-Acyl-o-toluidine | N1-C2 | Strong base (e.g., alkoxides, BuLi), high temperature. |

| Heck Cyclization | o-Halo-N-allylaniline | C3-C3a | Palladium catalyst, Base. |

| Buchwald-Hartwig Amination | o-Dihaloarene, Amine/Hydrazone | C-N bonds | Palladium catalyst, Ligand, Base. wikipedia.org |

Adaptations of Fischer Indole Synthesis for Halogenated Precursors

The Fischer indole synthesis, discovered in 1883, remains a widely used method for constructing the indole core from an arylhydrazine and a carbonyl compound under acidic conditions. wikipedia.orgalfa-chemistry.com When applied to halogenated precursors, certain modifications and considerations are necessary. The electronic nature of halogen substituents on the arylhydrazine ring can significantly influence the key steps of the reaction mechanism, namely the nih.govnih.gov-sigmatropic rearrangement of the enehydrazine intermediate.

Electron-withdrawing groups, such as chlorine and fluorine, can decelerate this rearrangement, often necessitating stronger acid catalysts (e.g., polyphosphoric acid, Eaton's reagent) or higher reaction temperatures to achieve good yields. researchgate.net Despite these challenges, the Fischer synthesis is frequently employed for preparing halogenated indoles due to its robustness and the commercial availability of many halogenated anilines, which can be converted to the required hydrazines. rsc.org Mechanochemical protocols, which utilize ball-milling, have also been developed as an eco-friendly alternative that can effectively promote the reaction with halogen-substituted phenylhydrazines. rsc.org

Larock Indole Synthesis and Palladium-Catalyzed Cyclizations for Indole Ring Formation

Modern synthetic chemistry has increasingly relied on transition-metal catalysis, with palladium-catalyzed reactions offering mild, efficient, and highly versatile routes to complex heterocyclic structures. organicreactions.org The Larock indole synthesis, first reported in 1991, is a premier example, involving the palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne. wikipedia.orgub.edu

The catalytic cycle is generally understood to involve:

Oxidative addition of the o-iodoaniline to a Pd(0) species.

Coordination and subsequent regioselective insertion of the alkyne into the aryl-palladium bond.

Intramolecular aminopalladation, where the aniline nitrogen attacks the vinyl-palladium intermediate to form a six-membered palladacycle.

Reductive elimination to form the indole product and regenerate the Pd(0) catalyst. wikipedia.orgub.edu

A key advantage of the Larock synthesis is its broad functional group tolerance, making it suitable for synthesizing highly functionalized indoles like this compound. nih.govacs.org The regioselectivity is generally controlled by sterics, with the larger alkyne substituent typically directed to the C2 position of the indole. nih.gov

Beyond the Larock reaction, a variety of other palladium-catalyzed cyclizations have been developed for indole synthesis. These include intramolecular Heck reactions, reductive cyclizations of nitrostyrenes, and cyclizations involving C-H activation, each offering alternative disconnections and substrate scopes. researchgate.netmdpi.commdpi.com

| Palladium-Catalyzed Method | Key Precursors | Catalyst System (Typical) | Key Features |

| Larock Heteroannulation | o-Iodoaniline, Disubstituted Alkyne | Pd(OAc)₂, Base, Ligand (optional) | High functional group tolerance, convergent. rsc.org |

| Intramolecular Heck Reaction | o-Halo-N-alkenylaniline | Pd(OAc)₂, Phosphine Ligand, Base | Forms C3-C3a bond, useful for indoline (B122111) synthesis. |

| Cacchi Annulation | o-(Alkynyl)trifluoroacetanilide, Aryl/Vinyl Halide | Pd Catalyst, Base | Three-component reaction to form 2,3-disubstituted indoles. |

| Buchwald-Hartwig/Fischer | Aryl Halide, Hydrazone | Pd Catalyst, Ligand, Base | Modern approach to generate the Fischer precursor in situ. wikipedia.org |

| Reductive Cyclization | o-Nitrostyrene | Pd Catalyst, Reducing Agent (e.g., CO) | Reductive cyclization forms the indole ring. mdpi.com |

Green Chemistry Principles in the Synthesis of Indole Carboxylic Acids

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. pnas.org In the context of synthesizing complex molecules like indole carboxylic acids, these principles manifest in several ways, including the use of energy-efficient technologies, safer solvents, and catalytic rather than stoichiometric reagents. rsc.orgresearchgate.netrsc.org

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, cleaner reaction profiles, and dramatically reduced reaction times compared to conventional heating methods. nih.govresearchgate.net The mechanism of microwave heating involves direct coupling of electromagnetic energy with polar molecules in the reaction mixture, leading to rapid and uniform heating.

This technique has been successfully applied to numerous classical indole syntheses, including the Fischer, Bischler, and Leimgruber–Batcho reactions. nih.govnih.govrsc.org For instance, Fischer indole syntheses that might require several hours under conventional reflux can often be completed in a matter of minutes under microwave irradiation, minimizing the formation of degradation byproducts. researchgate.netresearchgate.net Similarly, palladium-catalyzed reactions can benefit from microwave heating, which can enhance catalyst turnover and efficiency. mdpi.com

| Reaction Type | Conventional Heating | Microwave Heating | Improvement |

| Fischer Synthesis | 8-24 hours | 3-15 minutes | Drastic reduction in time, often improved yield. researchgate.net |

| Leimgruber-Batcho | 4-12 hours | 10-30 minutes | Increased efficiency and purity. rsc.org |

| Madelung Synthesis | High temp (>300 °C), hours | ~160 °C, minutes (solvent-free) | Milder conditions, faster reaction. sciforum.net |

| Pd-Catalyzed Cyclization | 2-16 hours | 15 min - 3 hours | Reduced time, improved yield. mdpi.com |

Utilization of Ionic Liquids and Sustainable Solvents

The choice of solvent is a critical factor in the environmental impact of a synthetic process. Traditional reliance on volatile and often toxic organic solvents has prompted research into greener alternatives. whiterose.ac.uk Ionic liquids (ILs) and other sustainable solvents are at the forefront of this effort.

Ionic liquids are salts with melting points below 100 °C, characterized by negligible vapor pressure, high thermal stability, and tunable properties. mdpi.com They can function as both the reaction medium and the catalyst. researchgate.net In the context of indole synthesis, Brønsted or Lewis acidic ionic liquids have been used to effectively catalyze the Fischer indole reaction, often allowing for easy product separation and catalyst recycling. rsc.orgresearchgate.net Palladium catalysts can also be immobilized in ionic liquids, facilitating their recovery and reuse in cross-coupling reactions. mdpi.com

Beyond ionic liquids, there is a strong push towards using environmentally benign solvents derived from renewable resources or those with favorable safety profiles, such as water, ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and glycerol-based solvents. digitellinc.comacs.orgacs.org Palladium-catalyzed reactions, including those used for indole synthesis, have been successfully adapted to run in these green solvents, often with the aid of surfactants or specialized water-soluble ligands to overcome solubility issues. digitellinc.commdpi.com

Catalyst Development for Environmentally Benign Syntheses

The synthesis of complex heterocyclic compounds like this compound is increasingly guided by the principles of green chemistry. mdpi.com Catalyst development plays a pivotal role in this shift, aiming to replace stoichiometric reagents with catalytic systems that offer higher efficiency, selectivity, and a reduced environmental footprint.

Transition metal catalysis, for instance, has been instrumental in developing more sustainable indole syntheses. mdpi.com While palladium catalysts are widely used for cross-coupling and cyclization reactions, research has also focused on more earth-abundant and less toxic metals like copper and cobalt. mdpi.comacs.org For example, cobalt(II)-catalyzed reactions have been developed for synthesizing indole derivatives without the need for oxidants or additives, making the process inherently greener. mdpi.com Similarly, copper-mediated C-H functionalization presents an atom-economical approach to introduce substituents onto the indole core, potentially applicable for late-stage modifications. acs.org

Beyond transition metals, metal-free catalytic systems have gained significant attention. Molecular iodine, for instance, has emerged as a low-toxicity catalyst comparable to transition metals for certain transformations, such as the sulfonation of indoles. acs.org Photocatalysis, utilizing visible light to drive chemical reactions, represents another frontier in environmentally benign synthesis. Ruthenium(II)-catalyzed photocatalytic methods have been successfully employed for the synthesis of N-arylindoles under aerobic oxidation conditions, offering a mild and efficient pathway. thieme-connect.com The application of such green catalytic strategies could significantly improve the synthesis of this compound by minimizing hazardous waste and improving energy efficiency. rsc.org

Regioselective Synthesis Strategies for this compound

Achieving the specific 4, 5, 6-substitution pattern of this compound is a significant synthetic challenge that hinges on regioselective control. The strategy often involves either building the indole ring from appropriately substituted precursors or selectively functionalizing a pre-formed indole core.

A robust strategy for establishing the 5-chloro-4-fluoro substitution pattern begins with a pre-functionalized aniline derivative. A reported synthesis of the related methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate starts with commercially available 4-chloro-3-fluoroaniline. acs.org This approach involves a five-step sequence including Boc protection, regioselective iodination at the C-2 position (ortho to the amino group), deprotection, and finally, cyclization to form the indole-2-carboxylic acid, which is then esterified. acs.orgresearchgate.net This method provides excellent regiocontrol, ensuring the correct placement of the halogen atoms and avoiding the formation of isomeric products. acs.org

Once the 5-chloro-4-fluoro-indole core is established, the introduction of the carboxylic acid group at the C-6 position becomes the next challenge. Direct C-H activation at the C6 position of the indole ring is a modern and atom-economical approach. thieme-connect.com However, controlling regioselectivity among the available C-H bonds (C2, C3, C6, C7) can be difficult.

Alternatively, a classical named reaction like the Leimgruber-Batcho indole synthesis could be adapted. This method involves the reductive cyclization of an enamine derived from a substituted 2-nitrotoluene. diva-portal.org To apply this to the target molecule, a hypothetical starting material such as 4-chloro-5-fluoro-2-nitrotoluene substituted with a suitable precursor for the 6-carboxylic acid (e.g., a methyl or cyano group) would be required. This route builds the desired substitution pattern into the starting materials, ensuring regioselectivity.

The table below outlines a plausible regioselective route based on existing literature for a similar compound. acs.org

| Step | Reaction | Starting Material | Key Reagent(s) | Product | Purpose |

| 1 | N-Protection | 4-chloro-3-fluoroaniline | (Boc)₂O | Boc-protected aniline | Protects the amine for subsequent steps. |

| 2 | Iodination | Boc-protected aniline | N-Iodosuccinimide (NIS) | 2-iodo-4-chloro-5-fluoro-N-Boc-aniline | Regioselectively introduces iodine ortho to the amine. |

| 3 | Deprotection | 2-iodo-4-chloro-5-fluoro-N-Boc-aniline | Trifluoroacetic acid (TFA) | 2-iodo-4-chloro-5-fluoroaniline | Prepares the aniline for cyclization. |

| 4 | Cyclization | 2-iodo-4-chloro-5-fluoroaniline | Pyruvic acid, DABCO, Pd(OAc)₂ | 5-chloro-4-fluoro-1H-indole-2-carboxylic acid | Forms the indole ring system. |

| 5 | C6-Carboxylation | 5-chloro-4-fluoro-1H-indole-2-carboxylic acid | (Hypothetical) C-H activation or other functionalization | 5-chloro-4-fluoro-1H-indole-2,6-dicarboxylic acid | Introduces the C6 carboxyl group. |

| 6 | Decarboxylation | 5-chloro-4-fluoro-1H-indole-2,6-dicarboxylic acid | (Hypothetical) Heating | This compound | Removes the C2 carboxyl group to yield the final product. |

Optimization of Reaction Conditions for Yield, Selectivity, and Process Efficiency

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions. Key parameters such as solvent, temperature, reaction time, and catalyst loading are systematically varied to maximize product yield and selectivity while minimizing reaction time and side product formation. researchgate.net

For transition-metal-catalyzed reactions, such as a potential palladium-catalyzed C-H carboxylation to install the C6-carboxylic acid, the choice of ligand, base, and solvent is critical. acs.org For instance, in a study on the copper-mediated sulfonylation of indoles, parameters such as the copper source (e.g., Cu(OAc)₂), base (e.g., Na₂CO₃), solvent (e.g., HFIP), and temperature were meticulously screened to achieve the optimal yield. acs.org Lowering the temperature from 110 °C to 100 °C or reducing the reaction time from 24 hours to 12 hours resulted in a decreased yield, highlighting the sensitivity of the reaction to these parameters. acs.org

In multi-component reactions, such as the Fischer indole synthesis, optimization can significantly enhance efficiency. rsc.org A study on a one-pot Fischer indolisation demonstrated that while the reaction was ineffective at 100 °C, it reached >99% conversion within 10 minutes at 150 °C. rsc.org Solvent choice is also paramount; reactions that proceeded with poor regioselectivity in ethereal solvents like THF showed complete N-alkylation selectivity when the reaction was performed at 80 °C in DMF. rsc.org

The following interactive table, based on a representative optimization study for a copper-catalyzed indole functionalization, illustrates the systematic approach to refining reaction conditions. acs.org

| Entry | Catalyst Loading (mol %) | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 20 | K₂CO₃ | 110 | 24 | 45 |

| 2 | 50 | K₂CO₃ | 110 | 24 | 68 |

| 3 | 50 | Na₂CO₃ | 110 | 24 | 75 |

| 4 | 50 | Cs₂CO₃ | 110 | 24 | 52 |

| 5 | 50 | Na₂CO₃ | 100 | 24 | 65 |

| 6 | 50 | Na₂CO₃ | 120 | 24 | 73 |

| 7 | 50 | Na₂CO₃ | 110 | 12 | 58 |

| 8 | 100 (2 equiv.) | Na₂CO₃ | 110 | 24 | 84 |

This systematic optimization process is essential for developing a robust and efficient synthesis for this compound, ensuring high yields and purity.

Considerations for Scalable Synthesis and Process Chemistry

Transitioning a synthetic route from laboratory scale to industrial production introduces a new set of challenges related to safety, cost, and robustness. For a molecule like this compound, developing a scalable process is crucial for its potential commercialization.

A key aspect of scalable synthesis is the avoidance of hazardous reagents and intermediates. The synthesis developed for methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate was specifically designed to avoid potentially dangerous diazonium and azido (B1232118) species, which are often used in other indole syntheses but pose significant risks on a large scale. acs.org

Another critical factor is the elimination of chromatographic purification steps, which are often impractical and costly for large-scale production. The aforementioned synthesis was advantageous because all intermediates were crystalline solids that could be purified by simple crystallization, making the process highly amenable to scale-up. acs.org This approach led to a 100-fold increase in production scale compared to previous reports. acs.org

The Leimgruber-Batcho indole synthesis is another method well-suited for industrial applications due to the availability of starting materials and its operational simplicity. diva-portal.org A modified version of this process was successfully executed on a 100 kg scale to produce 6-chloro-5-fluoroindole, yielding 70-75% without requiring tedious work-ups or column chromatography. Such a process, involving the reaction of a substituted nitrotoluene with N,N-dimethylformamide di-isopropyl acetal (B89532) followed by reductive cyclization with iron powder and acetic acid, demonstrates a clear pathway for the large-scale production of halogenated indoles. These principles of process chemistry would be directly applicable to establishing a robust and economically viable manufacturing route for this compound.

Derivatization and Analog Development of 5 Chloro 4 Fluoro 1h Indole 6 Carboxylic Acid

Synthesis of Esters, Amides, and Hydrazides from the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for derivatization, readily converted into esters, amides, and hydrazides. These transformations are fundamental in medicinal chemistry for altering properties such as solubility, stability, and cell permeability.

Esters: Esterification of indole (B1671886) carboxylic acids can be achieved through various standard methods. One common approach involves reaction with an alcohol under acidic conditions. For more sensitive substrates, coupling agents can be employed. While specific examples for the 6-carboxylic acid variant are not prevalent, the chemistry is analogous to that of other indole carboxylic acids, such as indole-2-carboxylic acid. fabad.org.trresearchgate.net

Amides: Amide bond formation is one of the most frequently performed reactions in drug discovery. arkat-usa.org The synthesis of amides from the parent indole carboxylic acid is typically accomplished by coupling it with a primary or secondary amine. This reaction often requires the use of coupling reagents to activate the carboxylic acid. A widely used method involves reagents like 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBt). nih.gov Alternative borate (B1201080) esters, such as B(OCH2CF3)3, have also been shown to be effective for direct amidation by reacting equimolar quantities of a carboxylic acid and an amine. acs.org The synthesis of a diverse library of indole-2-carboxamides has been demonstrated using these standard coupling techniques. nih.gov

Hydrazides: Hydrazides are typically synthesized from the corresponding esters by reaction with hydrazine (B178648) hydrate. This conversion provides a key intermediate that can be used to synthesize a variety of heterocyclic compounds.

| Derivative Type | General Reaction | Common Reagents | Reference Example |

|---|---|---|---|

| Ester | R-COOH + R'-OH → R-COOR' | H₂SO₄, DCC, DMAP | Synthesis of indole-2-carboxylic acid esters. researchgate.net |

| Amide | R-COOH + R'R''NH → R-CONR'R'' | EDC, HOBt, DIPEA; B(OCH₂CF₃)₃ | Coupling of indole-2-carboxylic acids with various amines. nih.gov |

| Hydrazide | R-COOR' + N₂H₄·H₂O → R-CONHNH₂ | Hydrazine hydrate | Standard procedure from corresponding ester. |

Modifications at the Indole Nitrogen (N-alkylation, N-acylation)

The nitrogen atom of the indole ring, while weakly nucleophilic, can undergo alkylation and acylation to yield N-substituted derivatives. researchgate.net These modifications can significantly impact the molecule's electronic properties and steric profile, and can block a potential hydrogen bond donor site.

N-alkylation: The classical approach to N-alkylation involves deprotonating the indole nitrogen with a strong base, such as sodium hydride (NaH), followed by reaction with an alkyl halide. rsc.org This method is effective for introducing a variety of alkyl groups. Transition-metal-free catalytic systems have also been developed for the direct N-alkylation of amines using carboxylic acids as the alkylating agents, which represents a greener alternative. researchgate.net

N-acylation: Direct N-acylation of indoles with carboxylic acids is challenging due to the low nucleophilicity of the indole nitrogen. researchgate.netresearchgate.net Therefore, activated carboxylic acid derivatives like acid chlorides are often used. beilstein-journals.org Milder, more recent methods utilize thioesters as a stable acyl source, which can react with indoles in the presence of a base like cesium carbonate to afford N-acylindoles with good chemoselectivity. beilstein-journals.org Another approach involves the direct coupling of indoles with carboxylic acids using boric acid as a catalyst in a high-boiling solvent. clockss.org For indole-2-carboxylic acids, a copper-catalyzed decarboxylative N-arylation has been developed, providing a route to N-aryl indoles from the parent acid. organic-chemistry.org

| Modification | General Reaction | Common Reagents | Reference Example |

|---|---|---|---|

| N-alkylation | Indole-NH + R-X → Indole-NR | NaH, Alkyl halide (e.g., CH₃I, BnBr) | Classical conditions for indole N-alkylation. rsc.org |

| N-acylation | Indole-NH + R-CO-L → Indole-NCOR | RCOCl/Base; RCO-SR'/Cs₂CO₃; RCOOH/B(OH)₃ | Chemoselective N-acylation using thioesters. beilstein-journals.org |

Halogen Exchange and Further Functionalization Strategies on the Benzene (B151609) Ring

The benzene portion of the indole nucleus offers opportunities for further substitution to modulate electronic and steric properties. While direct nucleophilic substitution or exchange of the existing chloro and fluoro substituents is challenging on such an electron-rich aromatic system, modern synthetic methods provide powerful alternatives.

Halogen Exchange (Halex) Reactions: Halex reactions, where one halogen is swapped for another, are synthetically useful but their application to aryl chlorides and fluorides often requires harsh conditions or specific activation. For instance, nucleophilic halogen exchange of [¹⁸F]fluoride has been shown to proceed on 2-(chlorodifluoromethyl)indoles, but this involves an activated side chain rather than the benzene ring itself. researchgate.net

C-H Functionalization: A more contemporary and versatile strategy is the direct functionalization of the C-H bonds on the benzene ring (positions C4, C5, and C7). chim.it This approach avoids the need for pre-functionalized substrates and is highly atom-economical. chim.it Transition-metal catalysis, particularly with palladium, copper, and cobalt, has enabled a range of C-H functionalization reactions including arylation, alkenylation, and alkylation. rsc.orgnih.gov The regioselectivity of these reactions can be controlled by using a directing group, which can be the existing carboxylic acid at C6 or a transiently installed group. acs.org For example, copper-mediated C4-H sulfonylation of indoles has been achieved using a transient directing group strategy. acs.org Similarly, cobalt-based catalytic systems have been used for the reductive C-H alkylation of indoles at the C3 position using carboxylic acids as the alkylating agent. nih.gov

| Functionalization Strategy | Position | Methodology | Catalyst/Reagents | Reference Example |

|---|---|---|---|---|

| C-H Sulfonylation | C4 | Transient Directing Group | Cu(OAc)₂ | Regioselective sulfonylation of indole-3-carbaldehydes. acs.org |

| C-H Arylation/Alkenylation | C4, C5, C7 | Directing Group Assisted | Pd(II), Ru(II) | Site-selective functionalization on the benzenoid moiety. rsc.orgnih.gov |

| C-H Alkylation | C5 | Carbene Insertion | Cu/Ag salts | Selective C5 alkylation using α-diazomalonates. scienmag.com |

Introduction of Diverse Substituents to Explore Molecular Recognition Elements

The synthesis of a library of derivatives is a cornerstone of drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR). nih.govresearchgate.net The indole scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological receptors. arkat-usa.orgmdpi.com By introducing diverse chemical groups at the identified modification sites, analogs of 5-chloro-4-fluoro-1H-indole-6-carboxylic acid can be tailored to probe and enhance molecular recognition with specific biological targets.

For example, in the development of HIV-1 integrase inhibitors based on an indole-2-carboxylic acid scaffold, the introduction of a halogenated benzene ring at the C6 position was found to enhance binding. nih.gov This improvement was attributed to favorable π-π stacking interactions between the new aromatic ring and a nucleobase (dC20) of the viral DNA within the enzyme's active site. nih.gov Similarly, a study on indole-2-carboxylic acid derivatives as dual inhibitors of the enzymes IDO1 and TDO showed that 6-acetamido substitution led to potent compounds. nih.gov These examples highlight how rational modification of the indole core can lead to enhanced biological activity through improved molecular interactions.

| Substituent/Modification | Position | Purpose/Intended Effect | Reference Target Class |

|---|---|---|---|

| Halogenated Phenyl Group | C6 | Enhance π-π stacking interactions. | HIV-1 Integrase (viral DNA). nih.gov |

| Acetamido Group | C6 | Improve inhibitory potency. | IDO1/TDO Enzymes. nih.gov |

| Bulky Hydrophobic Groups | C3 | Occupy hydrophobic pockets in active sites. | HIV-1 Integrase. nih.gov |

| Amide Derivatives (various amines) | C6 (from COOH) | Modulate solubility, form H-bonds. | Antimycobacterial agents. nih.gov |

Bioconjugation Strategies Utilizing the Carboxylic Acid and Indole Nitrogen

Bioconjugation, the process of linking a molecule to a biomolecule such as a protein or nucleic acid, is a powerful tool for creating targeted therapeutics, probes, and diagnostics. The functional groups on this compound provide direct handles for such conjugation.

The carboxylic acid at C6 is the most straightforward site for bioconjugation. It can be readily coupled to free amine groups, such as the side chain of lysine (B10760008) residues in proteins, to form a stable amide bond. This reaction uses the same standard coupling chemistry described for amide synthesis (e.g., EDC/NHS activation).

The indole nitrogen (N1) can also be used as a conjugation point. After deprotonation, it can act as a nucleophile to react with electrophilic linkers. A more advanced strategy would involve N-alkylation with a linker that contains a bioorthogonal functional group, such as an alkyne or an azide. These groups can then undergo highly specific "click chemistry" reactions, like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to attach the indole molecule to a biomolecule that has been modified with the complementary reactive partner. This approach has been used to link molecules to valuable carboxylic acids or install motifs for further click chemistry applications. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Chloro 4 Fluoro 1h Indole 6 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. A combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of the atomic connectivity and spatial arrangement of 5-chloro-4-fluoro-1H-indole-6-carboxylic acid.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to provide key information about the number of different types of protons and their neighboring atoms. The indole (B1671886) NH proton would likely appear as a broad singlet at a downfield chemical shift. The aromatic protons on the indole ring would exhibit chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the chloro, fluoro, and carboxylic acid groups. The specific positions of these protons would lead to a predictable set of signals, with their multiplicities (singlet, doublet, etc.) revealing the number of adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each of the nine carbon atoms in the molecule, as they are in chemically non-equivalent environments. The chemical shifts of the carbons in the indole ring would be significantly influenced by the attached halogen and carboxyl substituents. The carbonyl carbon of the carboxylic acid would be readily identifiable by its characteristic downfield chemical shift (typically in the 160-185 ppm range).

Expected ¹H and ¹³C NMR Data (Hypothetical)

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | 11.0 - 12.0 (broad singlet) | - |

| C2-H | 7.0 - 7.5 | 120 - 130 |

| C3-H | 6.5 - 7.0 | 100 - 110 |

| C7-H | 7.5 - 8.0 | 110 - 120 |

| C4 | - | 135 - 145 (d, ¹JCF) |

| C5 | - | 120 - 130 |

| C6 | - | 125 - 135 |

| C3a | - | 125 - 135 |

| C7a | - | 130 - 140 |

Fluorine-19 (¹⁹F) NMR Spectroscopy for Halogen Confirmation

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a crucial tool for confirming its presence and electronic environment. A single resonance would be expected in the ¹⁹F NMR spectrum, and its chemical shift would be indicative of the fluorine being attached to an aromatic ring. Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei would provide valuable information for assigning the signals in the respective spectra. This heteronuclear coupling is a powerful tool for confirming the substitution pattern on the benzene (B151609) portion of the indole ring.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify which protons are adjacent to each other on the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the signals for the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity around quaternary (non-protonated) carbons, such as C4, C5, C6, C3a, and C7a, and for confirming the position of the carboxylic acid group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. While less critical for a rigid aromatic system like this, it could help confirm through-space interactions between protons on the indole ring.

Solid-State NMR for Polymorphic Studies

For pharmaceutical applications, the solid-state form of a compound is of critical importance. Solid-state NMR (ssNMR) would be the primary technique to investigate the potential for polymorphism in this compound. Different crystalline forms, or polymorphs, would give rise to distinct ssNMR spectra due to differences in the local chemical environments and intermolecular interactions of the nuclei in the solid state. ¹³C and ¹⁵N ssNMR would be particularly informative in this regard.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) would be used to determine the precise mass of the molecule, which in turn would confirm its elemental composition (C9H5ClFNO2). The high accuracy of this technique allows for the differentiation between compounds with the same nominal mass but different elemental formulas. Additionally, fragmentation analysis, typically through techniques like tandem mass spectrometry (MS/MS), would provide valuable structural information. The fragmentation pattern would be expected to show characteristic losses of small molecules such as CO2 from the carboxylic acid group, and potentially losses of HCl or HF, further corroborating the proposed structure.

Expected HRMS Data

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 214.0015 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the indole (around 3300-3500 cm⁻¹), the O-H stretch of the carboxylic acid (a broad band from 2500-3300 cm⁻¹), and the C=O stretch of the carboxylic acid (around 1680-1710 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be present in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations would be expected to give strong signals in the Raman spectrum.

Expected Vibrational Frequencies

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H stretch | 3300 - 3500 | Weak |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 (broad) | Weak |

| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Moderate |

| Aromatic C=C stretch | 1450 - 1600 | Strong |

| C-F stretch | 1000 - 1400 | Moderate |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule, providing insights into its conjugation and chromophoric system. For this compound, the indole nucleus forms the core chromophore. The UV-Vis spectrum of the parent indole molecule typically exhibits two main absorption bands originating from π → π* transitions. The first, a higher energy band (¹Bb), appears around 200-220 nm, while a lower energy, longer wavelength band (¹La) is observed in the 260-290 nm region, often with fine structure.

The substitution pattern on the indole ring of this compound is expected to modulate the positions and intensities of these absorption bands. The presence of the chlorine and fluorine atoms, with their opposing inductive (-I) and mesomeric (+M) effects, along with the carboxylic acid group, which acts as a deactivating group, will influence the electron density distribution within the aromatic system.

It is anticipated that the absorption maxima (λmax) for this compound will show a bathochromic (red) or hypsochromic (blue) shift compared to unsubstituted indole, accompanied by changes in molar absorptivity (ε). A hypothetical UV-Vis absorption data table is presented below, illustrating the expected format for such experimental findings.

Hypothetical UV-Vis Spectral Data for this compound

| Solvent | λmax 1 (nm) | εmax 1 (M-1cm-1) | λmax 2 (nm) | εmax 2 (M-1cm-1) | Electronic Transition |

| Methanol | ~220 | ~25,000 | ~285 | ~6,000 | π → π |

| Dichloromethane | ~222 | ~24,500 | ~288 | ~5,800 | π → π |

X-ray Crystallography for Absolute Configuration and Solid-State Architecture

It is highly probable that this compound would crystallize in a centrosymmetric space group, with the carboxylic acid groups forming hydrogen-bonded dimers. This is a common packing motif for carboxylic acids. The indole N-H group would likely participate in hydrogen bonding as well, potentially forming chains or sheets that link the carboxylic acid dimers.

The planarity of the indole ring system would be a key feature, although slight puckering may occur. The substituents (chlorine, fluorine, and carboxylic acid) would lie in or close to the plane of the bicyclic system. The precise bond lengths and angles would be influenced by the electronic effects of the substituents.

Below is an illustrative table of crystallographic data that one would expect to obtain from a single-crystal X-ray diffraction experiment.

Illustrative Crystallographic Data for this compound

| Parameter | Value |

| Empirical Formula | C9H5ClFNO2 |

| Formula Weight | 213.59 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| Absorption Coefficient (mm-1) | Value |

| F(000) | Value |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Halogen Substituents (Chlorine and Fluorine) at Positions 4 and 5 on Electronic and Steric Properties

The fluorine atom at position 4 and the chlorine atom at position 5 both pull electron density away from the indole (B1671886) scaffold through the sigma bonds. This electron-withdrawing nature can be quantified by parameters like the Hammett constants (σ), which describe the electronic influence of substituents on a benzene (B151609) ring, a system analogous to the indole's benzene moiety.

Table 1: Comparison of Electronic and Steric Properties of Fluorine and Chlorine

| Property | Fluorine (F) | Chlorine (Cl) | Impact on Indole Ring |

|---|---|---|---|

| Electronegativity (Pauling Scale) | 3.98 | 3.16 | Both are strongly electron-withdrawing, reducing electron density in the ring. |

| Inductive Effect (-I) | Strong | Strong, but weaker than F | Deactivates the ring towards electrophilic substitution. libretexts.org |

| Resonance Effect (+M) | Weak | Weaker than F | Donates lone-pair electrons to the ring, but this effect is outweighed by induction. libretexts.org |

| Van der Waals Radius (Å) | 1.47 | 1.75 | Chlorine is bulkier, creating greater steric hindrance around position 5. |

| Hammett Meta Constant (σm) | +0.34 | +0.37 | Indicates a strong electron-withdrawing effect from positions meta to the point of reaction. |

| Hammett Para Constant (σp) | +0.06 | +0.23 | Shows a net deactivating effect even at the para position due to the dominant inductive effect. |

Data compiled from established chemical principles.

The position of these halogens is also critical. Substitution at the 4-position of the indole ring has been shown to have a significant effect on the electronic transition dipole moments of the chromophore. nih.gov The combined electron-withdrawing power of both halogens at positions 4 and 5 significantly lowers the electron density of the benzene portion of the indole, which can be crucial for modulating binding affinity to biological targets. For instance, in some series of indole derivatives, 5-chloro substituents were found to be significantly more potent than their 5-hydrogen counterparts, suggesting a favorable interaction enabled by the halogen. nih.gov

Sterically, the chlorine atom is larger than the fluorine atom, introducing more bulk at the C-5 position. This can influence how the molecule fits into a binding pocket, potentially creating favorable or unfavorable interactions depending on the topology of the target site. The specific pattern of halogenation in 5-chloro-4-fluoro-1H-indole-6-carboxylic acid creates a unique electronic and steric profile that is essential for its specific molecular recognition properties.

Role of the Carboxylic Acid Group (Position 6) in Molecular Recognition and Interaction

The carboxylic acid (-COOH) group at position 6 is a key functional group for molecular recognition, primarily due to its ability to act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (from the carbonyl oxygen). ijacskros.com In biological systems, carboxylic acids and their conjugate bases, carboxylates, are common functional groups involved in crucial interactions. ijacskros.com

At physiological pH, the carboxylic acid group is typically deprotonated to form a carboxylate anion (-COO⁻). This negatively charged group can form strong ionic interactions, or salt bridges, with positively charged residues in a protein's active site, such as arginine, lysine (B10760008), or histidine. These electrostatic interactions are often critical for anchoring a ligand to its target.

Furthermore, the oxygen atoms of the carboxylate can participate in a network of hydrogen bonds. Studies on various indole-carboxylic acids have demonstrated the formation of robust hydrogen-bonded structures, often forming cyclic dimers in the crystalline state. bohrium.commdpi.com This inherent ability to form strong, directional interactions is fundamental to its role in binding to biological macromolecules. In the context of enzyme inhibition, for example, the carboxyl group of indole-2-carboxylic acid derivatives has been shown to chelate magnesium ions within the active site of HIV-1 integrase, a critical interaction for inhibitory activity. mdpi.comnih.gov The positioning of the carboxylic acid at C-6 on the indole scaffold directs these potential interactions toward a specific region in space, defining the molecule's binding orientation.

Conformational Analysis and Flexibility of the Indole Scaffold

The indole scaffold itself is a rigid, planar bicyclic aromatic system. nih.gov This inherent rigidity is advantageous in drug design as it reduces the entropic penalty upon binding to a target, often leading to higher affinity. The planarity of the indole ring system facilitates π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein binding site.

While the core indole structure is rigid, the substituent groups introduce degrees of conformational flexibility. The primary source of flexibility in this compound is the rotation around the single bond connecting the carboxylic acid group to the indole ring. The orientation of the carboxylic acid relative to the indole plane can be a critical factor in achieving an optimal binding conformation. Crystal structure analyses of similar compounds, such as 5-fluoro-1H-indole-3-carboxylic acid, show that the carboxyl group is often slightly twisted away from the indole-ring plane. nih.gov This preferred conformation is a result of balancing steric and electronic effects within the molecule and its crystal packing environment. In a biological context, the ability to adopt a specific low-energy conformation that complements the target's binding site is crucial for potent activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to correlate the structural properties of a series of compounds with their biological activities. beilstein-journals.orgnih.gov For a molecule like this compound, QSAR models can be developed to predict its interactions with a specific target by analyzing molecular descriptors.

Key descriptors for this molecule would include:

Electronic Descriptors: Parameters that quantify the electron-withdrawing effects of the fluorine and chlorine atoms (e.g., Hammett constants, partial atomic charges).

Steric Descriptors: Values representing the size and shape of the molecule and its substituents (e.g., van der Waals radius, molar refractivity).

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP), which measures the molecule's lipophilicity. The halogenation of the indole ring generally increases lipophilicity.

Topological Descriptors: Indices that describe the connectivity and branching of the molecule.

A hypothetical QSAR study on a series of related indole-6-carboxylic acids might yield an equation similar to this conceptual example:

Biological Activity (log 1/IC₅₀) = a(logP) - b(VdW_Radius_C5) + c*(σ_C4) + d

Where 'a', 'b', 'c', and 'd' are coefficients determined by statistical regression. This equation would suggest that activity increases with lipophilicity (logP) and the electron-withdrawing nature of the C4 substituent, but decreases with increasing steric bulk at the C5 position. Such models are valuable for guiding the synthesis of new derivatives with potentially improved activity. nih.govmdpi.com

Pharmacophore Identification and Molecular Fragment-Based Design

A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to exert a specific biological effect. nih.gov Identifying the pharmacophore for a class of compounds that includes this compound is a crucial step in discovering new, structurally diverse molecules with similar activity. mdpi.comyoutube.com

Based on the analysis of its structure, a potential pharmacophore model for this compound would include:

A Hydrogen Bond Acceptor/Negative Ionizable Feature: Representing the carboxylic acid group.

An Aromatic Ring Feature: Corresponding to the indole scaffold, capable of π-π stacking.

A Hydrogen Bond Donor: The N-H group of the indole pyrrole (B145914) ring.

Hydrophobic/Halogen-Bonding Features: Defined by the regions occupied by the chlorine and fluorine atoms.

Table 2: Potential Pharmacophoric Features of this compound

| Feature | Structural Origin | Potential Interaction Type |

|---|---|---|

| Aromatic Ring | Indole bicyclic system | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Donor | Indole N-H | Hydrogen bonding to an acceptor group (e.g., carbonyl oxygen) |

| Hydrogen Bond Acceptor | Carboxylic acid (carbonyl oxygen) | Hydrogen bonding to a donor group (e.g., amide N-H) |

| Negative Ionizable | Carboxylic acid (deprotonated) | Ionic interaction (salt bridge) with a positive charge |

| Hydrophobic Feature | Chloro and fluoro substituents | van der Waals forces, halogen bonding |

This pharmacophore model can be used as a 3D query to screen large virtual databases of chemical compounds to identify new molecules that match these essential features, even if their underlying chemical scaffolds are different. nih.gov This fragment-based approach allows for the rational design of new potential ligands by combining these key recognition elements in novel ways.

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure, Reactivity, and Spectroscopic Parameter Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for predicting the fundamental properties of molecules. These methods can provide insights into the electronic structure, chemical reactivity, and spectroscopic characteristics of a compound. However, a thorough search of scientific databases yielded no specific studies applying these methods to 5-chloro-4-fluoro-1H-indole-6-carboxylic acid.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO can indicate the chemical stability and reactivity of a molecule. Without specific DFT or ab initio calculations for this compound, a detailed FMO analysis is not possible.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It can reveal important information about intramolecular charge transfer and hyperconjugative interactions that contribute to molecular stability. No NBO analysis has been reported for this compound.

The Electrostatic Potential Surface (EPS) is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. This analysis is instrumental in understanding intermolecular interactions. As with other quantum chemical methods, no EPS analysis for this compound has been documented.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding affinity and mode of action of a ligand with a biological target. While studies on other indole (B1671886) derivatives as potential ligands exist, there are no published molecular docking simulations specifically involving this compound.

Prediction of Molecular Descriptors and Physicochemical Properties

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors are used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to predict the biological activity and physicochemical properties of compounds. While it is possible to calculate theoretical molecular descriptors for this compound using various software, no specific research has been published that focuses on the prediction and analysis of these properties for this compound.

In Silico Reaction Mechanism Studies for Synthetic Route Optimization

Computational chemistry and molecular modeling serve as powerful tools in the optimization of synthetic routes for complex molecules like this compound. Through the application of in silico techniques, chemists can gain a deeper understanding of reaction mechanisms, predict the feasibility of proposed synthetic pathways, and identify key parameters that can be fine-tuned to improve reaction yields and selectivity. This section explores the application of these computational approaches to the synthesis of substituted indoles, with a focus on methods relevant to the preparation of the target compound.

The synthesis of the indole nucleus of this compound can be envisioned through several established methods, including the Reissert and palladium-catalyzed cyclization of o-haloanilines. While experimental optimization of these routes can be time-consuming and resource-intensive, computational studies offer a predictive framework to guide laboratory efforts.

A particularly relevant area of investigation is the palladium-catalyzed cyclization of (o-iodoanilino)carbonyl compounds, which has been the subject of detailed experimental and computational (Density Functional Theory - DFT) studies. nih.gov These studies provide a blueprint for how in silico methods can be used to elucidate the factors controlling the chemoselectivity of such reactions. For instance, the competition between the formation of a five-membered indole ring versus a six-membered quinolone ring can be computationally modeled. nih.gov

Table 1: Representative Computational Data for Competing Reaction Pathways in Indole Synthesis

| Reaction Pathway | Transition State (TS) | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| Intramolecular α-Arylation | TS1 | 18.5 | Indole |

| Nucleophilic Addition | TS2 | 22.1 | Quinolone |

| Reductive Elimination (with bidentate ligand) | TS3 | 15.2 | Indole |

Note: The data in this table is illustrative and based on computational studies of analogous systems. The values represent the relative energy barriers for different potential reaction pathways.

The computational analysis of these reaction pathways typically involves the following steps:

Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states).

Energy Profiling: The relative energies of all species along the reaction coordinate are calculated to construct a reaction energy profile. This profile reveals the activation energies for each step, allowing for the identification of the rate-determining step and the most favorable reaction pathway.

For the palladium-catalyzed synthesis of indole derivatives, DFT calculations have shown that the reaction proceeds through a common four-membered palladacycle intermediate. nih.gov From this intermediate, the reaction can diverge into two competitive pathways: nucleophilic addition leading to a six-membered ring, or α-arylation resulting in the desired five-membered indole ring. The calculated activation energies for the transition states of these pathways can predict the reaction's outcome. For example, a lower activation barrier for the α-arylation pathway would suggest that the formation of the indole is kinetically favored.

Furthermore, in silico studies can model the effect of various reaction parameters on the chemoselectivity. For instance, the addition of ligands to the palladium catalyst can be computationally simulated. The introduction of a bidentate ligand can significantly alter the energy profile, favoring the reductive elimination pathway that leads to the indole product by lowering its activation energy. nih.gov This predictive capability allows for the rational selection of ligands to optimize the synthesis for the desired product.

Similarly, the Reissert indole synthesis, which involves the reductive cyclization of an o-nitrophenylpyruvate derivative, can be analyzed using computational methods. wikipedia.org The mechanism involves the reduction of the nitro group to an amine, followed by an intramolecular condensation with the pyruvate (B1213749) carbonyl group. Computational modeling can elucidate the energetics of the cyclization and subsequent dehydration steps, providing insights into the reaction's feasibility and potential side reactions. By understanding the transition state geometries and energies, modifications to the substrate or reaction conditions can be proposed to facilitate a more efficient synthesis.

In the context of this compound, these computational approaches can be invaluable. For a potential palladium-catalyzed route starting from a suitably substituted o-iodoaniline, DFT calculations could be employed to:

Predict the optimal palladium catalyst and ligand combination for efficient cyclization.

Evaluate the influence of the chloro and fluoro substituents on the electronic properties of the reactants and intermediates, and thus on the reaction energetics.

Investigate potential side reactions and propose conditions to minimize their formation.

By simulating the reaction mechanism in silico, researchers can prioritize the most promising synthetic strategies, reducing the number of experiments required and accelerating the development of an efficient and high-yielding synthesis of this compound.

Mechanistic Investigations of Molecular Interactions of 5 Chloro 4 Fluoro 1h Indole 6 Carboxylic Acid

Ligand-Biomolecule Interaction Profiling (e.g., protein, nucleic acid) using Biophysical Techniques (e.g., SPR, ITC, Fluorescence Quenching)

There are no available research findings on the interaction of 5-chloro-4-fluoro-1H-indole-6-carboxylic acid with biomolecules such as proteins or nucleic acids, as determined by biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or fluorescence quenching. Consequently, data on binding affinity, thermodynamics, and kinetics of interaction for this specific compound are not available.

Enzyme Inhibition Kinetics and Mechanism at the Molecular Level (e.g., competitive, non-competitive)

Information regarding the enzyme inhibition kinetics and the molecular mechanism of action for this compound is not present in the reviewed literature. There are no published studies that define its inhibitory constants (e.g., Ki, IC50) or characterize its mode of inhibition (e.g., competitive, non-competitive, uncompetitive) against any specific enzyme.

Receptor Agonism/Antagonism at the Molecular and Cellular Signaling Levels

No data is available to characterize this compound as a receptor agonist or antagonist. The scientific literature does not provide evidence of its activity on any specific receptor, nor are there any reports on its effects on downstream cellular signaling pathways.

Cellular Target Engagement Studies using Chemical Probes (focus on molecular binding, not cellular response if it implies drug effect)

There are no published studies on the use of chemical probes to investigate the cellular target engagement of this compound. Research detailing the direct molecular binding of this compound to cellular targets is not available in the public domain.

Analytical and Bioanalytical Methodologies for Detection and Quantification

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is the primary chromatographic technique for assessing the purity and accomplishing the separation of substituted indole (B1671886) derivatives, particularly non-volatile compounds like indole carboxylic acids. nih.gov

Purity Assessment by HPLC: Reversed-phase HPLC (RP-HPLC) is the most common modality for analyzing indole-carboxylic acids. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase. For a carboxylic acid, ion suppression, achieved by acidifying the mobile phase (e.g., with formic acid or trifluoroacetic acid), is crucial to ensure the analyte is in its neutral, protonated form, leading to better peak shape and retention. nih.gov Purity is determined by calculating the peak area percentage of the main compound relative to the total area of all observed peaks in the chromatogram. Purity analysis for newly synthesized batches of related indole derivatives is routinely performed via HPLC. nih.govacs.orgacs.org

A hypothetical HPLC method for the purity assessment of 5-chloro-4-fluoro-1H-indole-6-carboxylic acid is detailed in the table below.

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile (B52724) |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV-Vis Diode Array Detector (DAD) at λ=280 nm |

| Injection Vol. | 10 µL |

Gas Chromatography (GC): Gas chromatography is generally not suitable for the direct analysis of non-volatile and thermally labile compounds like carboxylic acids. However, derivatization to form a more volatile ester (e.g., a methyl or silyl (B83357) ester) could theoretically enable GC-based analysis, though this is a less common approach compared to the direct analysis by HPLC.

Mass Spectrometry-Based Detection and Quantification in Complex Research Matrices

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS or LC-MS/MS), offers unparalleled sensitivity and selectivity for the detection and quantification of analytes in complex biological or environmental samples. nih.gov

For this compound, electrospray ionization (ESI) in negative ion mode would be the preferred ionization technique, as it is highly effective for deprotonating carboxylic acids to form the [M-H]⁻ ion. High-resolution mass spectrometry (HRMS) would be invaluable for confirming the elemental composition of the synthesized compound. libretexts.org

Tandem Mass Spectrometry (LC-MS/MS): For quantification in complex research matrices like cell lysates or plasma, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides the highest degree of selectivity and sensitivity. nih.gov A specific precursor ion (the [M-H]⁻ of the parent molecule) is selected and fragmented, and a specific product ion is monitored. This process minimizes interference from other matrix components.

Expected Fragmentation Pattern: The fragmentation of halogenated carboxylic acids in MS typically involves characteristic losses. youtube.comyoutube.com For this compound, key fragmentation pathways would likely include:

Decarboxylation: Loss of CO₂ (44 Da) from the precursor ion.

Loss of Halogens: Cleavage of the C-Cl or C-F bonds.

Ring Fragmentation: Further fragmentation of the indole nucleus.

Table 2: Predicted Mass Spectrometry Transitions for MRM Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |

|---|---|---|---|

| This compound | 212.0 | 168.0 | CO₂ |

Spectrophotometric and Fluorometric Assays for Quantification in In Vitro Studies

For rapid quantification in simple, purified in vitro systems, spectrophotometric and fluorometric methods can be employed, although they may lack the specificity of chromatographic methods.

UV-Vis Spectrophotometry: The indole ring system possesses a strong chromophore, allowing for quantification using UV-Vis spectrophotometry. mdpi.com A standard curve would be generated by measuring the absorbance of known concentrations of the purified compound at its wavelength of maximum absorbance (λmax), which would be determined experimentally but is expected to be in the 270-290 nm range, typical for indole derivatives. This method is suitable for determining the concentration of stock solutions or for use in assays with minimal interfering substances.

Fluorometric Assays: The indole nucleus is naturally fluorescent. This intrinsic fluorescence can be exploited for sensitive quantification. researchgate.net The excitation and emission maxima would first need to be determined using a spectrofluorometer. A calibration curve relating fluorescence intensity to concentration would then be established. While potentially more sensitive than UV-Vis absorbance, this method is also susceptible to interference from other fluorescent molecules in the sample matrix and quenching effects.

Development of Robust Sample Preparation and Extraction Protocols for Research Samples

Effective sample preparation is critical for accurate quantification, especially in complex biological matrices, as it serves to remove interfering substances like proteins and salts and to concentrate the analyte. nih.gov

Protein Precipitation (PPT): For samples like plasma or cell culture media, initial deproteinization is often necessary. This is typically achieved by adding a cold organic solvent such as acetonitrile or methanol, followed by centrifugation to pellet the precipitated proteins.

Liquid-Liquid Extraction (LLE): Following PPT, LLE can be used for further purification. By adjusting the pH of the aqueous sample to be acidic (to protonate the carboxylic acid), the analyte becomes less polar and can be extracted into a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether). The organic layer is then evaporated and the residue is reconstituted in the mobile phase for LC-MS analysis.

Solid-Phase Extraction (SPE): SPE offers a more controlled and often more efficient cleanup than LLE. nih.gov A mixed-mode or polymeric reversed-phase sorbent could be suitable. The sample would be loaded under conditions where the analyte is retained, washed to remove impurities, and then eluted with a small volume of an appropriate solvent.

Validation of Analytical Methods (Specificity, Sensitivity, Accuracy, Precision, Robustness)

Any newly developed quantitative assay must be validated to ensure its reliability and reproducibility. gavinpublishers.comnih.gov The validation process, typically following guidelines from bodies like the International Council for Harmonisation (ICH), assesses several key performance characteristics. nih.gov

Table 3: Key Parameters for Analytical Method Validation

| Parameter | Description | Assessment Method |

|---|---|---|

| Specificity/ Selectivity | The ability to unequivocally measure the analyte in the presence of other components (impurities, matrix components). | Analysis of blank matrix, matrix spiked with analyte and potential interferences. Peak purity analysis using a Diode Array Detector. |

| Sensitivity | Defined by the Limit of Detection (LOD) and Limit of Quantification (LOQ). | Determined by signal-to-noise ratio (typically 3:1 for LOD, 10:1 for LOQ) or by the standard deviation of the response and the slope of the calibration curve. pensoft.net |

| Accuracy | The closeness of the measured value to the true value. | Assessed by spike-recovery experiments, where known amounts of the analyte are added to a blank matrix and the percent recovery is calculated. pensoft.net |

| Precision | The degree of scatter between a series of measurements. Assessed as repeatability (intra-day) and intermediate precision (inter-day). | Calculated as the Relative Standard Deviation (%RSD) of replicate measurements of quality control samples at different concentrations. researchgate.net |

| Linearity & Range | The ability to elicit test results that are directly proportional to the analyte concentration over a defined range. | Analysis of a series of standards at different concentrations and performing a linear regression analysis (r² > 0.99 is typically required). researchgate.net |

| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | Involves slightly varying parameters like mobile phase composition, pH, column temperature, and flow rate to assess the impact on results. |

Advanced Materials and Supramolecular Chemistry Applications

Incorporation of 5-chloro-4-fluoro-1H-indole-6-carboxylic Acid into Polymeric Systems

The bifunctional nature of this compound, featuring both a reactive N-H group on the indole (B1671886) ring and a carboxylic acid moiety, allows it to be a versatile building block for novel polymers. Indole-based polymers are of significant interest due to their inherent thermal stability, electroactivity, and fluorescent properties. rsc.org

One primary route for incorporation is through polycondensation reactions. Similar to how indole-based dicarboxylates are used to synthesize biopolyesters, the carboxylic acid group of the target compound can be reacted with diols to form polyesters or with diamines to form polyamides. rsc.orgresearchgate.net This would introduce the halogenated indole unit as a pendant group along the polymer backbone. A more direct approach would involve creating a dicarboxylic acid derivative of the indole, which could then act as a monomer itself in polycondensation, embedding the indole ring directly into the polymer chain. rsc.org

Another strategy involves catalyst-free C-N coupling reactions. Research has shown that indole derivatives can react with activated difluoro monomers to produce high-molecular-weight polymers with well-defined structures and good thermal stability. rsc.orgresearchgate.net The N-H group of this compound could potentially participate in such nucleophilic substitution polycondensation, leading to functional polymers with unique electronic properties conferred by the halo-substituted aromatic ring.

The resulting polymers could exhibit enhanced thermal and mechanical properties, as well as tunable optical and electronic characteristics due to the presence of the indole scaffold and the electron-withdrawing halogen atoms.

Table 1: Potential Polymerization Strategies for this compound

| Polymerization Method | Reactive Groups Involved | Potential Polymer Type | Key Features of Resulting Polymer |

| Polycondensation | -COOH with diols/diamines | Polyester / Polyamide | Indole as a pendant group; enhanced thermal stability. |

| C-N Coupling Polycondensation | Indole N-H with difluoro monomers | Poly(N-arylene indole) | Indole integrated into backbone; good electroactivity and solid-state fluorescence. |

Design of Self-Assembled Structures and Nanomaterials Based on Indole Moieties

Supramolecular chemistry, which relies on non-covalent interactions to build complex architectures, offers a powerful bottom-up approach to creating nanomaterials. mdpi.com The structure of this compound is rich in functionalities that can drive self-assembly. Key interactions include:

Hydrogen Bonding: The carboxylic acid group is a classic hydrogen-bond donor and acceptor, capable of forming strong, directional dimers. The indole N-H group also acts as a hydrogen-bond donor. These interactions are fundamental in guiding the assembly of molecules into ordered structures. nih.gov

π-π Stacking: The planar, aromatic indole ring can participate in π-π stacking interactions, which are crucial for organizing molecules in a co-facial arrangement, leading to the formation of columnar or layered nanostructures.

Halogen Bonding: The chlorine atom at the 5-position can act as a halogen bond donor, a highly directional interaction that is increasingly used in crystal engineering and the design of supramolecular assemblies. mdpi.comnih.gov

By leveraging these interactions, this compound could be designed to self-assemble into various nanomaterials such as nanofibers, nanotubes, or vesicles. These materials are highly sensitive to environmental stimuli (like pH or solvent polarity), which can disrupt the non-covalent forces, making them suitable for applications in stimuli-responsive drug delivery systems. nih.gov The indole scaffold is a key component in many bioactive molecules, and encapsulating drugs within indole-based nanoassemblies is a growing area of research. nih.gov

Coordination Chemistry with Metal Centers for Functional Materials

The indole nucleus and its derivatives are versatile ligands in coordination chemistry, capable of binding to metal ions in various modes. mdpi.comnih.gov this compound offers several potential coordination sites for the construction of metal-organic frameworks (MOFs) or discrete metal complexes.

The primary binding site is the carboxylate group, which can coordinate to metal centers in a monodentate, bidentate chelating, or bridging fashion. This versatility allows for the formation of diverse structures, from simple dimers to complex 3D coordination polymers (MOFs). mdpi.com Furthermore, the indole nitrogen, after deprotonation, can also participate in coordination, creating a bidentate N,O-chelate. This chelation has been observed in indole-2-carboxylic acid derivatives binding to Mg²⁺ ions in biological systems. rsc.orgrsc.org The π-system of the indole ring can also engage in coordination with certain metal ions.

The resulting metal-organic materials could have applications in catalysis, gas storage, and separation. mdpi.comrsc.org The specific halogen substituents on the indole ring can modulate the electronic properties of the ligand, thereby influencing the catalytic activity or photoluminescent properties of the final metal complex. For instance, coordination polymers based on the related 1H-indazole-6-carboxylic acid with Zn(II) and Cd(II) have been shown to exhibit photoluminescence. mdpi.com

Table 2: Potential Coordination Modes of this compound

| Coordination Site(s) | Binding Mode | Potential Structure Type |

| Carboxylate (-COO⁻) | Monodentate, Bidentate, Bridging | Discrete complexes, 1D/2D/3D Coordination Polymers (MOFs) |

| Indole Nitrogen (N⁻) and Carboxylate (-COO⁻) | Bidentate (N,O-chelation) | Stable 5-membered chelate rings in metal complexes |

| Indole π-system | π-coordination | Organometallic complexes |

Applications in Sensors and Optoelectronic Materials

Indole derivatives are well-known for their intrinsic fluorescent properties, making them excellent candidates for the development of chemosensors. sjp.ac.lk The electron-rich indole ring system is sensitive to its local environment, and its fluorescence can be significantly altered upon binding to a specific analyte, such as a metal ion. researchgate.netmdpi.com

For this compound to function as a sensor, it would typically be functionalized with a receptor unit designed to selectively bind a target ion. The coordination of a metal ion to this receptor can trigger several photophysical processes: